

spectroscopic data for 4-Chloro-3-methyl-5-nitro-1H-pyrazole

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Compound of Interest

Compound Name: 4-Chloro-3-methyl-5-nitro-1H-pyrazole

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An In-Depth Technical Guide to the Spectroscopic Characterization of **4-Chloro-3-methyl-5-nitro-1H-pyrazole**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and characterization of **4-Chloro-3-methyl-5-nitro-1H-pyrazole**. The methodologies and expected data presented herein are grounded in established principles of spectroscopy and supported by data from analogous chemical structures, offering a robust framework for researchers, scientists, and drug development professionals. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-tumor and antimicrobial properties.^[1] Accurate spectroscopic characterization is a cornerstone of synthesizing and developing novel pyrazole-based therapeutic agents.

While comprehensive, peer-reviewed spectroscopic data for this specific molecule is not widely published, this guide will establish the expected spectral characteristics and provide detailed, field-proven protocols for data acquisition and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For **4-Chloro-3-methyl-5-nitro-1H-pyrazole**, ¹H and ¹³C NMR will provide definitive information on the proton and carbon environments, respectively.

Expertise & Experience: Understanding the Causality

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve a wide range of polar organic molecules and its unobtrusive solvent peaks. The presence of an acidic N-H proton on the pyrazole ring makes DMSO-d₆ particularly suitable, as it will facilitate the observation of this exchangeable proton. The predicted chemical shifts are based on the electronic environment of each nucleus. The electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups will significantly deshield adjacent nuclei, causing them to resonate at higher chemical shifts (downfield).

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts for **4-Chloro-3-methyl-5-nitro-1H-pyrazole**, based on data from structurally similar compounds.[\[2\]](#)[\[3\]](#)

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
N-H	~13.5 - 14.5	Broad Singlet	1H
CH ₃	~2.3 - 2.5	Singlet	3H

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C=N (C3)	~148 - 152
C-Cl (C4)	~112 - 116
C-NO ₂ (C5)	~145 - 149
CH ₃	~12 - 15

Trustworthiness: A Self-Validating Protocol for NMR Data Acquisition

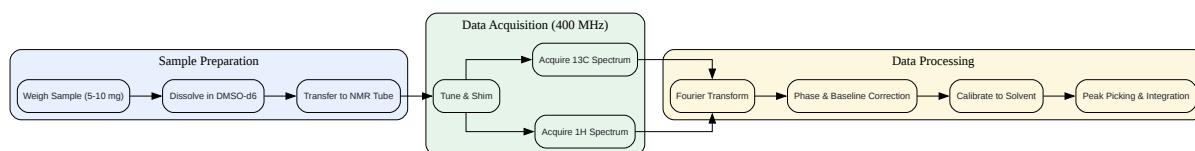
This protocol ensures high-quality, reproducible NMR data.

Step-by-Step Protocol:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **4-Chloro-3-methyl-5-nitro-1H-pyrazole**.
 - Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Tune and shim the probe to the DMSO-d₆ solvent.
- ¹H NMR Acquisition:
 - Acquire a standard ¹H spectrum with a 90° pulse angle.
 - Set the spectral width to cover a range of 0-15 ppm.
 - Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, especially the N-H proton.

- Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover a range of 0-160 ppm.
 - A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase and baseline correct the spectra.
 - Calibrate the ^1H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ^{13}C spectrum to the solvent peak (δ ~39.52 ppm).
 - Integrate the ^1H signals and pick the peaks for both spectra.

Visualization: NMR Workflow



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Caption: NMR Sample Preparation and Data Acquisition Workflow.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

Expertise & Experience: Ionization Method Selection

Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, and it is likely to yield a prominent protonated molecular ion $[M+H]^+$. For fragmentation data, Electron Ionization (EI) would be more aggressive, providing a detailed fragmentation pattern that can be used to piece together the structure. The predicted fragmentation is based on established patterns for pyrazoles and nitroaromatic compounds.[\[4\]](#)

Predicted Mass Spectrometry Data

Table 3: Predicted ESI-MS Data

Ion	Predicted m/z
$[M+H]^+$	162.00648
$[M+Na]^+$	183.98842
$[M-H]^-$	159.99192

Predicted m/z values are for the most abundant isotopes and are based on data from PubChem.[\[5\]](#)[\[6\]](#)

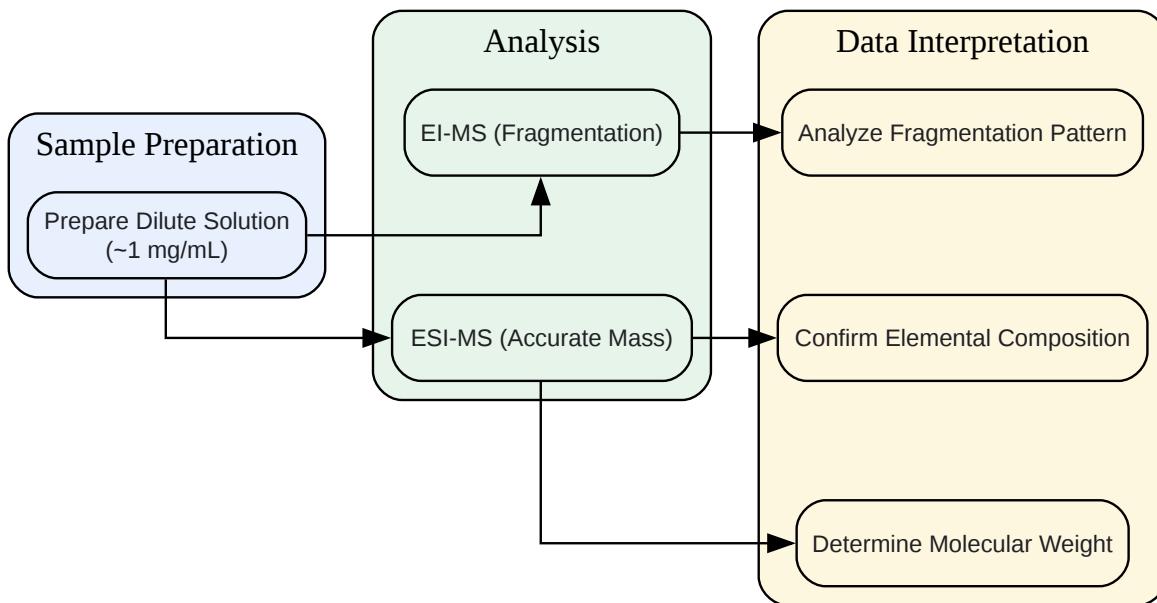
Trustworthiness: A Self-Validating Protocol for Mass Spectrometry

Step-by-Step Protocol:

- Sample Preparation:

- Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- ESI-MS (for accurate mass):
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
 - Acquire spectra in both positive and negative ion modes.
 - Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement, which will confirm the elemental composition.
- EI-MS (for fragmentation):
 - Introduce a small amount of the solid or a concentrated solution via a direct insertion probe or GC inlet.
 - Use a standard electron energy of 70 eV.
 - Acquire the spectrum over a mass range of m/z 40-200.
- Data Analysis:
 - Identify the molecular ion peak.
 - For ESI, confirm the accurate mass and elemental composition.
 - For EI, analyze the fragmentation pattern and propose structures for the major fragment ions.

Visualization: Mass Spectrometry Workflow



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Caption: Mass Spectrometry Analysis Workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Expertise & Experience: Interpreting the Spectrum

The IR spectrum will be dominated by characteristic absorptions from the N-H, C=N, and NO₂ groups. The N-H stretch will appear as a broad band in the 3100-3300 cm⁻¹ region. The nitro group has two very strong and characteristic stretching vibrations, one asymmetric and one symmetric, which are definitive for its presence. The C-Cl stretch will be found in the fingerprint region.

Expected IR Spectroscopic Data

Table 4: Expected IR Absorption Frequencies

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3100 - 3300	Medium, Broad
C-H Stretch (methyl)	2950 - 3000	Medium
C=N Stretch (pyrazole ring)	1580 - 1620	Medium-Strong
NO ₂ Asymmetric Stretch	1510 - 1560	Strong
NO ₂ Symmetric Stretch	1340 - 1380	Strong
C-Cl Stretch	700 - 800	Medium-Strong

Expected ranges are based on standard IR correlation tables and data from related compounds.[\[3\]](#)[\[7\]](#)

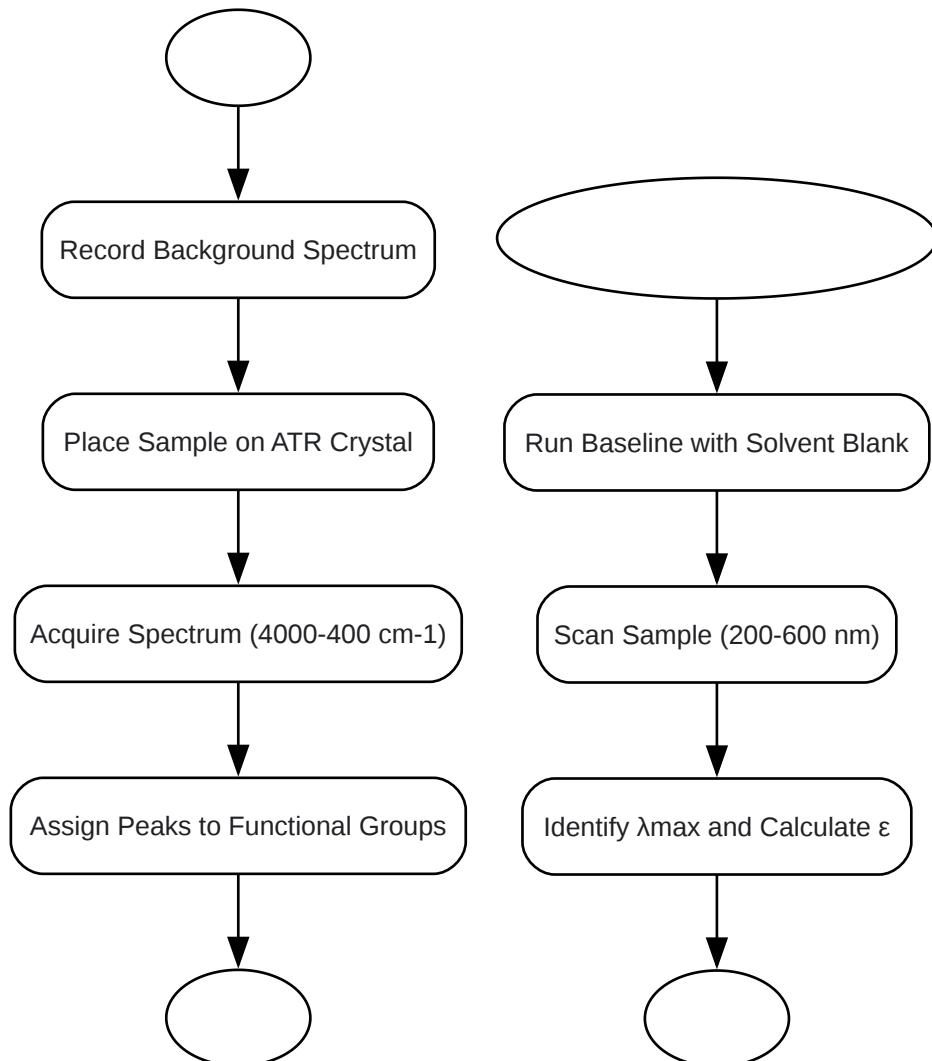
Trustworthiness: A Self-Validating Protocol for IR Spectroscopy

Step-by-Step Protocol (ATR Method):

- Instrument Preparation:
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
 - Record a background spectrum.
- Sample Application:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Spectrum Acquisition:
 - Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis:
 - Label the major absorption peaks and assign them to the corresponding functional groups.

Visualization: IR Spectroscopy Workflow



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Caption: UV-Vis Spectroscopy Workflow.

Data Integration and Structural Confirmation

The definitive structural confirmation of **4-Chloro-3-methyl-5-nitro-1H-pyrazole** is achieved by integrating the data from all spectroscopic techniques. Mass spectrometry will confirm the molecular formula ($C_4H_4ClN_3O_2$). IR spectroscopy will confirm the presence of N-H, CH_3 , C-Cl, and NO_2 functional groups. Finally, 1H and ^{13}C NMR will provide the exact connectivity of the atoms, confirming the substitution pattern on the pyrazole ring. The combined, unambiguous data from these orthogonal techniques provides a self-validating system for structural verification, which is a critical requirement for any research or development involving novel chemical entities.

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